3-Isothiazolemethanamine

Vue d'ensemble

Description

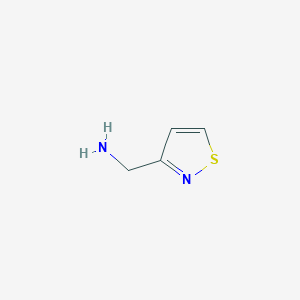

3-Isothiazolemethanamine is a compound that falls within the broader class of isothiazoles, which are heterocyclic aromatic compounds characterized by a five-membered ring containing both nitrogen and sulfur atoms. The isothiazole ring system is known for its stability and the presence of reactive sites that make it a valuable scaffold in medicinal chemistry and organic synthesis .

Synthesis Analysis

The synthesis of isothiazoles, including derivatives such as 3-Isothiazolemethanamine, can be achieved through various methods. A three-component strategy involving enaminoesters, fluorodibromoiamides/esters, and sulfur has been developed to synthesize thiazoles and isothiazoles with high selectivity . Another approach for the synthesis of isothiazoles is the metal- and catalyst-free formal [4 + 1] annulation via tandem C-O/C-S functionalization, which allows for the creation of 3,5-disubstituted/annulated isothiazoles under environmentally benign conditions . Additionally, the Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has been employed to synthesize a wide variety of isothiazoles .

Molecular Structure Analysis

Isothiazoles, including 3-Isothiazolemethanamine, exhibit a heterocyclic aromatic system with distinct electronic properties. The molecular structure of isothiazoles is such that the 3-position is relatively inert, the 4-position is susceptible to electrophilic attack, and the 5-position is prone to nucleophilic attack . The presence of substituents on the isothiazole ring can significantly influence its reactivity and electronic properties, as demonstrated in the synthesis and study of 3-methyl-4-nitroisothiazole .

Chemical Reactions Analysis

Isothiazoles undergo various chemical reactions due to their reactive sites. Electrophilic substitution reactions are common at the 4-position, while the 5-position can be functionalized through nucleophilic attacks . The synthesis of 3,4,5-trisubstituted isothiazoles has been reported, with the compounds showing potential as antiviral agents . Additionally, the regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole have been explored, demonstrating the versatility of isothiazoles in organic synthesis .

Physical and Chemical Properties Analysis

The physicochemical properties of isothiazoles are characterized by their aromatic nature and the influence of the nitrogen and sulfur atoms within the ring. Ultraviolet, infrared, nuclear magnetic resonance, and mass spectra of isothiazoles have been studied to understand their properties better . For instance, the synthesis and experimental versus theoretical research on the spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole provided insights into the vibrational assignments, stability, and electronic transitions of the molecule .

Applications De Recherche Scientifique

Synthesis of Biologically Active Substances

Isothiazoles have been intensively studied due to their wide range of selective transformations and high biological activity. These derivatives can serve as effective new drugs and plant protection chemicals. Some isothiazoles have shown potential as synergists of bioactive substances, which is particularly important in applications such as cancer chemotherapy. This highlights the significance of isothiazoles in the synthesis of biologically active substances and their potential in lowering the doses of drugs used (Kletskov et al., 2019).

Antimicrobial Activity

Isothiazolones, a class of compounds related to isothiazoles, have shown significant antimicrobial activity and have been used as preservatives in various products. The relationship between the lipophilicity of certain isothiazolones and their antimicrobial activity has been explored, demonstrating the importance of structural features in their bioactivity (Rezaee et al., 2009).

Materials Science Applications

Isothiazoles have also found applications in materials science, such as in the development of novel organic pigments for corrosion control. The study by Yang and Ooij (2004) describes the use of plasma-treated triazole, a compound related to isothiazoles, as a novel paint pigment for corrosion control, showcasing the versatility of isothiazole derivatives in materials applications (Yang & Ooij, 2004).

Chemical Synthesis Methodologies

Research into isothiazoles has led to the development of new synthetic methodologies. For instance, the economically and environmentally sustainable synthesis of 2-aminobenzothiazoles in water demonstrates the potential for green chemistry approaches in the synthesis of isothiazole derivatives. This method highlights the efficiency and environmental benefits of using water as a solvent for chemical reactions (Zhang et al., 2011).

Safety And Hazards

3-Isothiazolemethanamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Propriétés

IUPAC Name |

1,2-thiazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-3-4-1-2-7-6-4/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGCCKCEAWBXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627215 | |

| Record name | 1-(1,2-Thiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isothiazolemethanamine | |

CAS RN |

40064-68-4 | |

| Record name | 1-(1,2-Thiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-thiazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)

![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)